An In-depth Technical Guide to the Synthesis of Methocarbamol-O-sulfate Sodium Salt
An In-depth Technical Guide to the Synthesis of Methocarbamol-O-sulfate Sodium Salt
Introduction
Methocarbamol is a well-established central muscle relaxant used in the management of acute, painful musculoskeletal conditions.[1][2] Chemically, it is a carbamate derivative of guaifenesin.[3][4] Upon administration, methocarbamol undergoes extensive metabolism, primarily in the liver, through dealkylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1][3][5][6] The resulting metabolites, including methocarbamol-O-sulfate, are then excreted in the urine.[5][6] While the sulfate conjugate is a known metabolite, its synthesis for use as an analytical standard or for further pharmacological investigation is not widely documented.
This technical guide provides a comprehensive, proposed pathway for the chemical synthesis of methocarbamol-O-sulfate sodium salt. The proposed synthesis is grounded in established principles of organic chemistry and is designed to be a robust and reproducible method for researchers and drug development professionals.
Retrosynthetic Analysis and Strategy
The target molecule is methocarbamol-O-sulfate sodium salt. A logical retrosynthetic approach involves the disconnection of the sulfate group from the parent methocarbamol molecule. This suggests a forward synthesis that involves the sulfation of one of the hydroxyl groups of methocarbamol, followed by conversion to the sodium salt.
Methocarbamol possesses both a primary and a secondary hydroxyl group. The secondary hydroxyl group is generally more nucleophilic and sterically accessible for reactions like sulfation. Therefore, the proposed synthesis will target the selective sulfation of the secondary hydroxyl group.
Proposed Synthesis Pathway
The proposed synthesis of methocarbamol-O-sulfate sodium salt is a two-step process starting from methocarbamol:
-
Sulfation of Methocarbamol: Reaction of methocarbamol with a suitable sulfating agent to form methocarbamol-O-sulfate.
-
Salt Formation: Conversion of the resulting sulfate to its sodium salt.
Caption: Proposed two-step synthesis of methocarbamol-O-sulfate sodium salt from methocarbamol.
Step 1: Sulfation of Methocarbamol
The key to this synthesis is the choice of the sulfating agent. For a molecule with multiple functional groups like methocarbamol, a mild and selective reagent is crucial to avoid unwanted side reactions. The sulfur trioxide pyridine complex (SO₃·py) is an excellent choice for this purpose. It is a stable, easy-to-handle solid that is less reactive than other sulfating agents like chlorosulfonic acid, thus minimizing the risk of side reactions such as elimination or reaction with the carbamate group.
The reaction is typically carried out in an anhydrous aprotic solvent. Anhydrous pyridine is a suitable solvent as it can also act as a base to neutralize any acidic byproducts. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step 2: Formation of the Sodium Salt
The product of the sulfation reaction is methocarbamol-O-sulfate, which is an acidic compound. To obtain the desired sodium salt, the purified sulfate is treated with a mild sodium base. A solution of sodium bicarbonate (NaHCO₃) is a suitable choice as it is strong enough to deprotonate the sulfate group but mild enough to avoid hydrolysis of the carbamate or other sensitive functional groups. The formation of the salt can be monitored by a change in pH.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| Methocarbamol | C₁₁H₁₅NO₅ | 241.24 | Starting Material |
| Sulfur trioxide pyridine complex | SO₃·C₅H₅N | 159.16 | Sulfating Agent |
| Anhydrous Pyridine | C₅H₅N | 79.10 | Solvent/Base |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base for Salt Formation |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Deionized Water | H₂O | 18.02 | Solvent |
Procedure:
Part A: Synthesis of Methocarbamol-O-sulfate
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methocarbamol (1.0 eq).
-
Dissolve the methocarbamol in anhydrous pyridine (10-20 volumes) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfur trioxide pyridine complex (1.2 eq) in anhydrous pyridine (5 volumes).
-
Slowly add the solution of the sulfur trioxide pyridine complex to the methocarbamol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the pyridine under reduced pressure.
-
To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane to remove any unreacted starting material.
-
The aqueous layer containing the product can be used directly for the next step or purified further by column chromatography if necessary.
Part B: Formation of Methocarbamol-O-sulfate Sodium Salt
-
To the aqueous solution of methocarbamol-O-sulfate, add a saturated solution of sodium bicarbonate dropwise with stirring until the pH of the solution is neutral (pH ~7).
-
The resulting solution contains the methocarbamol-O-sulfate sodium salt.
-
The final product can be isolated by lyophilization (freeze-drying) of the aqueous solution to yield a white solid.
Characterization of the Final Product
The structure and purity of the synthesized methocarbamol-O-sulfate sodium salt should be confirmed by a combination of spectroscopic and analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | A downfield shift of the proton on the carbon bearing the sulfate group compared to the starting methocarbamol. |
| ¹³C NMR | A downfield shift of the carbon atom attached to the sulfate group. |
| IR Spectroscopy | Appearance of strong absorption bands characteristic of a sulfate group (S=O stretching) around 1210-1280 cm⁻¹ and 1040-1070 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the methocarbamol-O-sulfate anion. |
| HPLC | A single peak indicating the purity of the compound. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and characterization of methocarbamol-O-sulfate sodium salt.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. The progress of the reaction can be monitored by standard analytical techniques like TLC and HPLC, allowing for real-time assessment of the reaction's success. The purification steps ensure the removal of starting materials and byproducts. Finally, the comprehensive characterization of the final product using a suite of spectroscopic and chromatographic methods provides definitive confirmation of its identity, structure, and purity.
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis of methocarbamol-O-sulfate sodium salt. By employing a mild and selective sulfating agent and carefully controlling the reaction conditions, this method is expected to provide the target compound in good yield and high purity. This synthesized standard will be invaluable for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are studying the fate of methocarbamol in biological systems.
References
- "Methocarbamol - Wikipedia." N.p., n.d. Web.
- "Methocarbamol: uses, dosing, warnings, adverse events, interactions - MedCentral." N.p., n.d. Web.
- "Methocarbamol - StatPearls - NCBI Bookshelf." N.p., n.d. Web.
- "Methocarbamol: Uses, Side Effects & Dosage - Healio." N.p., n.d. Web.
- "Methocarbamol: Package Insert / Prescribing Inform
- "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides." N.p., n.d. Web.
- "Methocarbamo | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com." N.p., n.d. Web.
- "(PDF)
- "Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evalu
- "Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH." N.p., n.d. Web.
- "A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates - Radboud Repository." N.p., n.d. Web.
- "Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker | Bioconjugate Chemistry - ACS Public
- "Methocarbamol and Impurities - BOC Sciences." N.p., n.d. Web.
- "Chemical Properties of Methocarbamol (CAS 532-03-6) - Cheméo." N.p., n.d. Web.
- "Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols." N.p., n.d. Web.
- "A new HPLC technique for the separation of methocarbamol enantiomers - PubMed." N.p., n.d. Web.
- "Methocarbamol | C11H15NO5 | CID 4107 - PubChem - NIH." N.p., n.d. Web.
- "CN101863917B - Methocarbamol salt - Google P
- "Methocarbamol | Carbonic Anhydrase inhibitor | CAS 532-03-6 - Selleck Chemicals." N.p., n.d. Web.
- "Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin - Journal of Applied Pharmaceutical Science." N.p., n.d. Web.
- "METHOD DEVELOPMENT AND VALIDATION OF METHOCARBAMOL IN BULK AND ITS FORMULATION BY UV SPECTROSCOPY." N.p., n.d. Web.
- "Cas 532-03-6,Methocarbamol | lookchem." N.p., n.d. Web.
- "Comparative study of mode of addition of super Disintegrants on Methocarbamol tablets by Roller Compaction method - Research Journal of Pharmacy and Technology." N.p., n.d. Web.
- "Methocarbamol (Robaxin): Muscle Relaxant - Cleveland Clinic." N.p., n.d. Web.
- "methocarbamol tablets tablet, co
- "Methocarbamol salt - CN101863917A - Google P
- "Methocarbamol: Uses, Dosage, Side Effects, Warnings - Drugs.com." N.p., n.d. Web.
- "METHOCARBAMOL - New Drug Approvals." N.p., n.d. Web.
Sources
- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methocarbamol: Uses, Dosage, Side Effects, Warnings [drugs.com]
- 3. drugs.com [drugs.com]
- 4. DailyMed - METHOCARBAMOL- methocarbamol tablets tablet, coated [dailymed.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Methocarbamol: Uses, Side Effects & Dosage | Healio [healio.com]
